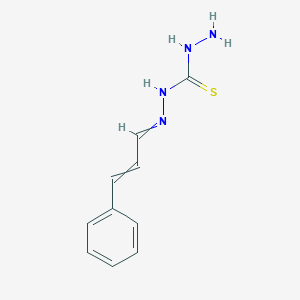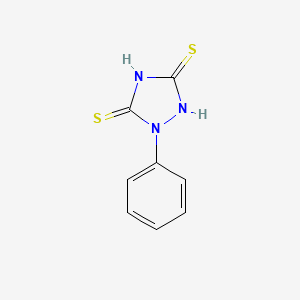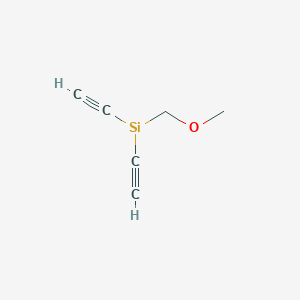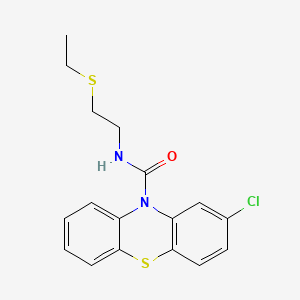![molecular formula C13H17NO3 B14643210 2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- CAS No. 56361-01-4](/img/structure/B14643210.png)
2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is likely to follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise temperature and pressure control, and stringent safety measures to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar structure but differs in its functional groups and molecular weight.
Cinnamamide, N-(3,4-dimethoxyphenethyl)-: Another similar compound with slight variations in its chemical structure.
Uniqueness
2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- is unique due to its specific functional groups and stability, making it particularly useful as an intermediate in organic synthesis and various scientific applications .
Properties
CAS No. |
56361-01-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c1-4-13(15)14-8-7-10-5-6-11(16-2)12(9-10)17-3/h4-6,9H,1,7-8H2,2-3H3,(H,14,15) |
InChI Key |
FDOGAUMRQAXNTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
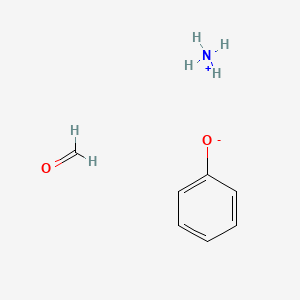
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)
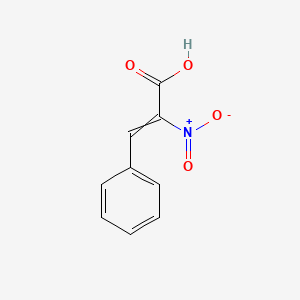

![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
